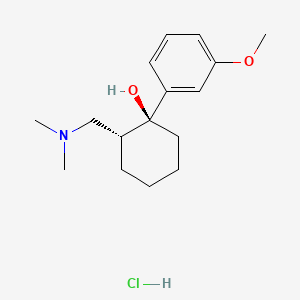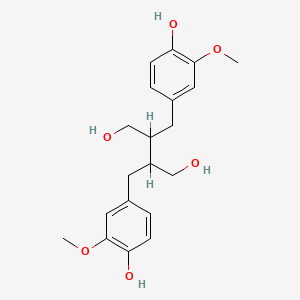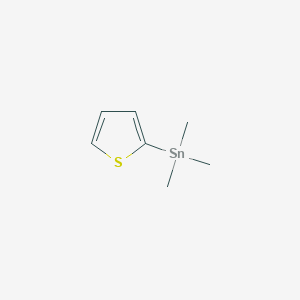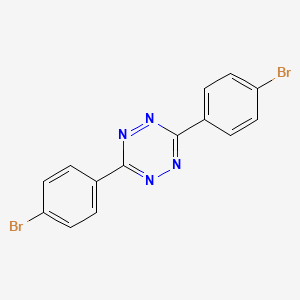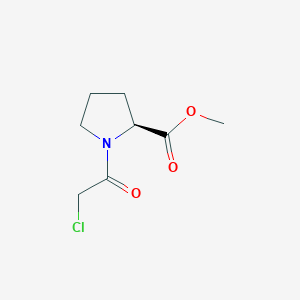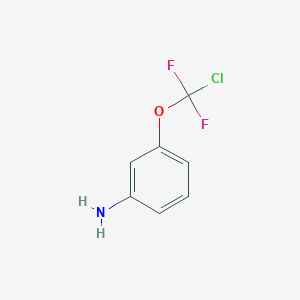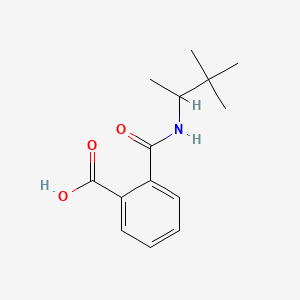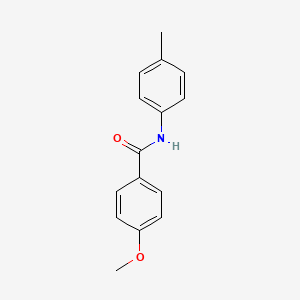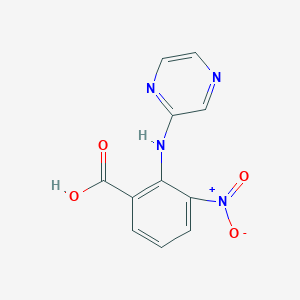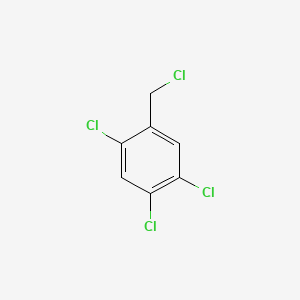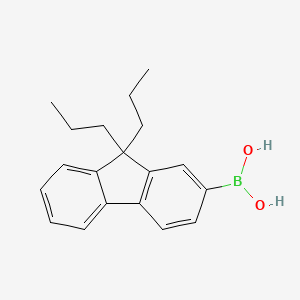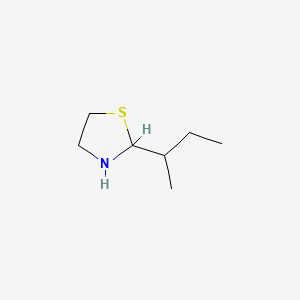![molecular formula C12H16Si B3342908 Trimethyl[(3-methylphenyl)ethynyl]silane CAS No. 40230-90-8](/img/structure/B3342908.png)
Trimethyl[(3-methylphenyl)ethynyl]silane
Descripción general
Descripción
Trimethyl[(3-methylphenyl)ethynyl]silane: is an organosilicon compound with the chemical formula C12H16Si . It is also known by other names such as trimethyl (2-m-tolylethynyl)silane and 3-Methylphenyl (trimethylsilyl)ethyne . This compound is characterized by its transparent liquid appearance and has a molecular weight of 188.34 g/mol .
Mecanismo De Acción
Target of Action
Trimethyl[(3-methylphenyl)ethynyl]silane is a complex organic compoundIt’s important to note that the identification of a compound’s targets is a complex process that often involves extensive biochemical and molecular biology experiments .
Mode of Action
It has been noted that similar compounds can act as substrates for nickel-catalyzed cross-coupling reactions
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It has been suggested that similar compounds can participate in various chemical reactions, such as the formation of polycarbosilane films via laser-induced polymerization . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects would require detailed studies at the molecular and cellular levels, including how the compound interacts with its targets and the downstream effects of these interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl[(3-methylphenyl)ethynyl]silane can be synthesized through various methods. One common synthetic route involves the reaction of 3-iodotoluene with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl[(3-methylphenyl)ethynyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents .
Oxidation Reactions: Reagents like hydrogen peroxide or molecular oxygen are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include different silanes with modified substituents.
Aplicaciones Científicas De Investigación
Trimethyl[(3-methylphenyl)ethynyl]silane has several applications in scientific research, including:
Chemistry:
Organosilicon Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for studying biological processes.
Medicine:
Drug Development: It is explored for its potential in the development of new pharmaceuticals.
Industry:
Comparación Con Compuestos Similares
- Trimethylsilylacetylene
- 3-Methylphenylacetylene
- Trimethylsilylphenylacetylene
Comparison: Trimethyl[(3-methylphenyl)ethynyl]silane is unique due to the presence of both the trimethylsilyl and 3-methylphenyl groups, which confer distinct reactivity and properties compared to its analogs . For example, trimethylsilylacetylene lacks the phenyl group, making it less versatile in certain organic transformations .
Propiedades
IUPAC Name |
trimethyl-[2-(3-methylphenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-6-5-7-12(10-11)8-9-13(2,3)4/h5-7,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHVDAIWZRYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701217 | |
| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-90-8 | |
| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


